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Compound of Interest

Compound Name: 5-Chloro-2,3-pyridinediol

Cat. No.: B1584850

An In-Depth Technical Guide to 5-Chloro-2,3-pyridinediol for Advanced Research

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-2,3-pyridinediol, a
heterocyclic compound of significant interest to the scientific community. We will delve into its
fundamental chemical properties, synthesis, and spectroscopic characterization, with a
particular focus on its relevance and potential applications in the field of drug discovery and
development. This document is intended for researchers, medicinal chemists, and
professionals in the pharmaceutical sciences who require a detailed understanding of this
molecule.

Core Chemical Identity and Physicochemical
Properties

5-Chloro-2,3-pyridinediol, while commonly referred to by this name, exists in tautomeric
equilibrium with its more stable pyridinone form. This structural nuance is critical for
understanding its reactivity and biological interactions.

IUPAC Nomenclature and Structural Representation

The formal IUPAC name for this compound is 5-chloro-3-hydroxy-1H-pyridin-2-one[1]. This
name accurately reflects the predominant tautomeric form.
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Synonyms: 5-Chloro-2,3-pyridinediol, 5-Chloro-2,3-dihydroxypyridine[1]

CAS Number: 53233-89-9[1]

Molecular Formula: CsHaCINO2z[1]

Molecular Weight: 145.546 g/mol

The tautomeric equilibrium between the diol and the keto-enol form is a key feature. The
pyridin-2-one structure is generally favored due to the stability of the amide group within the
aromatic ring system.

Caption: Tautomerism of 5-Chloro-2,3-pyridinediol.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design,
including solubility and handling considerations.

Property Value Source
Melting Point 295 °C (decomposition) [2][3]
Molecular Formula CsHaCINO:2 [11[3]
Molecular Weight 145.54 g/mol [3]
Solubility Soluble in water [3]
Appearance Powder [4]

Note: This product is often supplied for early discovery research, and buyers are responsible
for confirming identity and purity as comprehensive analytical data may not be collected by all
vendors.

Synthesis Pathway and Experimental Protocol

The synthesis of 5-Chloro-2,3-pyridinediol is a multi-step process that requires careful control
of reaction conditions. The most cited pathway begins with 2-amino-5-chloropyridine, a readily
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available starting material. The causality behind this choice lies in the ability to sequentially
modify the pyridine ring at specific positions through well-established reactions.

Synthesis Workflow Overview

The synthetic strategy involves a series of diazotization, nitration, and reduction reactions to
introduce the desired hydroxyl groups.

2-Amino-5-chloropyridine
(Starting Material)

Diazotization & Hydrolysis

(Z—Hydroxy—5—chloropyridin(9

Nitration

(Z-Hydroxy-S-nitro-5-chloropyridin9

Reduction

(Z-Hydroxy-S-amino-S-chloropyridine)

Diazotization & Hydrolysis

5-Chloro-2,3-pyridinediol
(Target Product)

Click to download full resolution via product page

Caption: Synthetic workflow for 5-Chloro-2,3-pyridinediol.

Detailed Synthesis Protocol
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This protocol is adapted from the methodology described in patent CN101830845A[5]. Each
step is designed to achieve a specific chemical transformation, leading to the final product.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

o Rationale: The initial diazotization of the amino group on 2-amino-5-chloropyridine, followed
by hydrolysis, is a classic and efficient method for introducing a hydroxyl group at the C2
position.

e Procedure:

o In areaction vessel, add 1200 mL of water and slowly add 135 mL of concentrated sulfuric
acid while stirring.

o Cool the solution to approximately 40 °C and add 115 g (1 mol) of 2-amino-5-
chloropyridine.

o Maintain the temperature between 30-50 °C and add a solution of sodium nitrite (769 in
700ml water) dropwise.

o Upon completion of the reaction, the product, 2-hydroxy-5-chloropyridine, is formed.
Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

o Rationale: Nitration is performed to introduce a nitro group at the C3 position, which will
subsequently be converted to a hydroxyl group. The existing hydroxyl group at C2 directs the
nitration to the adjacent C3 position.

e Procedure:

o To the previously prepared 2-hydroxy-5-chloropyridine, control the temperature to 50-60
°C.

o Carry out the nitration reaction for 1-2 hours.

Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine
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o Rationale: The nitro group is reduced to an amino group. This is a necessary intermediate
step before the final diazotization. Common reduction methods are effective here.

e Procedure:

o Reduce the 2-hydroxy-3-nitro-5-chloropyridine. This can be achieved using various
reducing agents, such as catalytic hydrogenation (e.g., with Pd, Pt, or Ni catalysts) or with
agents like iron powder or sodium dithionite in a suitable solvent[5].

Step 4: Synthesis of 5-Chloro-2,3-pyridinediol

o Rationale: The final step involves the diazotization of the newly formed amino group at C3,
followed by hydrolysis, to yield the second hydroxyl group, thus forming the target molecule.

e Procedure:
o Cool the solution of 2-hydroxy-3-amino-5-chloropyridine to between -10 °C and -5 °C.
o Perform the diazotization reaction.

o Slowly warm the reaction mixture to 50-60 °C and stir for 2 hours to complete the
hydrolysis, yielding 5-Chloro-2,3-pyridinediol[5].

Spectroscopic and Analytical Characterization

Proper characterization is paramount to confirm the identity and purity of the synthesized
compound. A combination of spectroscopic techniques is typically employed.
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Analysis Method Expected Observations

Spectral data would show signals corresponding
to the two protons on the pyridine ring. The

1H NMR chemical shifts would be influenced by the
electron-withdrawing chlorine atom and the

electron-donating hydroxyl groups.

The spectrum should display five distinct signals

for the carbon atoms of the pyridine ring. The

13C NMR
carbons bonded to the electronegative chlorine
and oxygen atoms will be shifted downfield.
The mass spectrum will show a molecular ion
peak (M*) at m/z 145 and an M+2 peak at m/z
Mass Spectrometry 147, with an approximate intensity ratio of 3:1,

which is characteristic of a compound containing

one chlorine atom[1].

The IR spectrum would be expected to show

characteristic absorption bands for O-H

stretching (broad band), N-H stretching (if in the
Infrared (IR) Spectroscopy o )

pyridinone form), C=0 stretching (strong band

for the pyridinone tautomer), and C-ClI

stretching.

Applications in Research and Drug Development

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-
approved drugs|[6]. The introduction of chloro- and hydroxyl- substituents onto this scaffold can
significantly modulate a molecule's physicochemical properties and biological activity.

Role as a Pharmaceutical Intermediate

5-Chloro-2,3-pyridinediol serves as a valuable building block for the synthesis of more
complex molecules. The hydroxyl and chloro groups provide reactive handles for further
chemical modifications, enabling the construction of diverse chemical libraries for drug
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screening. The presence of chlorine can enhance membrane permeability and metabolic
stability, properties that are highly desirable in drug candidates[7].

Potential in Antineoplastic Research

Research has demonstrated that transition metal complexes of 5-Chloro-2,3-pyridinediol
exhibit significant antineoplastic activity against Ehrlich ascites tumor cells[8][9]. The dihydroxy
pyridine moiety acts as a bidentate ligand, chelating with metal ions. This complexation can
lead to novel mechanisms of action, potentially overcoming resistance to existing cancer
therapies.

Furthermore, a structurally related isomer, 5-chloro-2,4-dihydroxypyridine (CDHP), is a key
component of the oral anticancer drug S-1[10][11]. CDHP functions as an inhibitor of
dihydropyrimidine dehydrogenase (DPD), an enzyme that degrades the active anticancer agent
5-fluorouracil. By preventing this degradation, CDHP enhances the efficacy and duration of the
primary drug[10][11]. This established role for a close isomer highlights the therapeutic
potential of the chloro-dihydroxypyridine scaffold and suggests that 5-Chloro-2,3-pyridinediol
could be explored for similar or novel enzymatic inhibitory activities.

Conclusion

5-Chloro-2,3-pyridinediol is a molecule with significant untapped potential. Its well-defined
synthesis, reactive functional groups, and the proven therapeutic relevance of its structural
class make it a compelling target for further investigation. For researchers in drug discovery,
this compound offers a versatile platform for developing novel therapeutics, particularly in the
realm of oncology. The insights provided in this guide aim to facilitate and inspire new avenues
of research into this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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